Oxidopamine hydrobromide

説明

Historical Context of 6-Hydroxydopamine Application in Neurodegeneration Research

The use of 6-hydroxydopamine as a tool for neurodegeneration research dates back to the mid-20th century. First discovered in 1959, its utility as a catecholaminergic denervating agent was notably demonstrated by Ungerstedt in 1968, who showed that intracerebral injections of 6-OHDA in rats could cause the degeneration of the nigrostriatal pathway. elsevier.esnih.gov This pioneering work laid the foundation for the 6-OHDA-induced animal model of Parkinson's disease. jove.com

Initially, researchers utilized 6-OHDA to understand the functional roles of catecholaminergic systems in the brain. By selectively lesioning these neuronal populations, scientists could observe the resulting behavioral and physiological changes. A 1970 study, for instance, provided evidence for the selective degeneration of catecholamine neurons following 6-OHDA administration, highlighting its effect on brain norepinephrine (B1679862) and dopamine (B1211576) levels. rndsystems.combio-techne.com Over the decades, the model has been refined, with ongoing research focusing on the specific cellular processes it reproduces, such as oxidative stress, neuroinflammation, and programmed cell death (apoptosis). elsevier.esnih.gov

Role of 6-Hydroxydopamine as a Selective Catecholaminergic Neurotoxin

The selectivity of 6-hydroxydopamine for catecholaminergic neurons is a consequence of its structural similarity to endogenous catecholamines like dopamine and norepinephrine. glpbio.com This resemblance allows it to be recognized and taken up from the extracellular space into the neuron by the same transport proteins responsible for clearing dopamine and norepinephrine from the synapse, namely the dopamine transporter (DAT) and the norepinephrine transporter (NAT). glpbio.comrndsystems.com

Once inside the neuron, 6-OHDA exerts its toxic effects through a multi-faceted mechanism. glpbio.com The core of its neurotoxicity involves two primary pathways:

Oxidative Stress : 6-OHDA is highly unstable and rapidly undergoes auto-oxidation, a process that generates several cytotoxic molecules. glpbio.comnih.gov This reaction produces reactive oxygen species (ROS), including hydrogen peroxide, superoxide (B77818) radicals, and hydroxyl radicals. jneurosci.orgfrontiersin.org These ROS cause widespread oxidative damage to essential cellular components like proteins, lipids, and DNA, leading to cellular dysfunction and death. frontiersin.org

Mitochondrial Dysfunction : The neurotoxin is also a potent inhibitor of the mitochondrial respiratory chain, specifically targeting Complex I and Complex IV. jneurosci.orgfrontiersin.orgnih.gov By disrupting the function of these complexes, 6-OHDA impairs cellular energy production (ATP synthesis) and further increases oxidative stress, ultimately triggering apoptotic cell death pathways. jneurosci.orgwvu.edu

This two-step mechanism, involving selective uptake followed by intracellular havoc, ensures that the damage is largely confined to the neurons that express the specific transporters, making 6-OHDA a selective neurotoxin. glpbio.comrndsystems.com

Overview of its Significance as a Preclinical Model for Parkinson's Disease Pathophysiology

The 6-OHDA model is one of the most prominent and extensively used preclinical models for Parkinson's disease (PD). glpbio.comfrontiersin.org Its significance stems from its ability to reproduce one of the primary pathological hallmarks of PD: the profound and specific loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the subsequent depletion of dopamine in the striatum. rndsystems.comjove.comfrontiersin.org

By injecting 6-OHDA into key regions of the nigrostriatal system, such as the substantia nigra, medial forebrain bundle (MFB), or the striatum itself, researchers can create a model that mimics the progressive neurodegeneration seen in human patients. nih.govapexbt.comspandidos-publications.com This model has been instrumental in:

Investigating Pathological Mechanisms : It allows for the detailed study of cellular processes believed to be central to PD, including oxidative stress, neuroinflammation, mitochondrial dysfunction, and apoptosis. elsevier.esnih.govresearchgate.net

Understanding Motor Deficits : The model reliably reproduces motor symptoms characteristic of parkinsonism, such as akinesia (difficulty initiating movement) and bradykinesia (slowness of movement). glpbio.comjove.com

Evaluating Therapeutic Strategies : The 6-OHDA model serves as a crucial platform for testing the efficacy of potential neuroprotective drugs, neurorestorative therapies, and treatments aimed at alleviating motor symptoms. researchgate.netnih.gov Studies have shown the model is a good predictor for the effectiveness of new dopaminergic drugs. researchgate.net

While the model does not replicate all aspects of human PD, such as the formation of Lewy bodies, it remains a cornerstone of PD research due to its robust and specific replication of dopaminergic neurodegeneration. elsevier.esnih.gov

Data Tables

Table 1: Chemical Properties of 6-Hydroxydopamine Hydrobromide

| Property | Value | Source(s) |

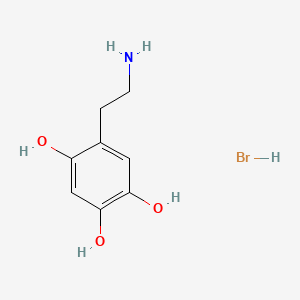

| Chemical Name | 5-(2-Aminoethyl)-1,2,4-benzenetriol hydrobromide | rndsystems.comcaymanchem.com |

| Synonyms | 6-OHDA, Oxidopamine, 2,4,5-Trihydroxyphenethylamine | glpbio.comcaymanchem.com |

| Molecular Formula | C₈H₁₁NO₃·HBr | rndsystems.comcaymanchem.com |

| Molecular Weight | 250.09 g/mol | rndsystems.comsigmaaldrich.com |

| CAS Number | 636-00-0 | rndsystems.comsigmaaldrich.com |

| Form | Powder | sigmaaldrich.com |

| Melting Point | 216-220 °C | sigmaaldrich.com |

| Storage Temperature | -20°C | rndsystems.comsigmaaldrich.com |

Structure

2D Structure

特性

IUPAC Name |

5-(2-aminoethyl)benzene-1,2,4-triol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.BrH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLACDGUOKDOLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1199-18-4 (Parent) | |

| Record name | Oxidopamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30212972 | |

| Record name | Oxidopamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-00-0 | |

| Record name | 1,2,4-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxidopamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxidopamine hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxidopamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-aminoethyl)-4-hydroxypyrocatechol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXIDOPAMINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWC1D4W0WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of 6 Hydroxydopamine Induced Neurotoxicity

Cellular Uptake and Accumulation

The selectivity of 6-OHDA's neurotoxic effects is a direct consequence of its transport into catecholaminergic neurons by the same high-affinity uptake systems responsible for clearing dopamine (B1211576) and noradrenaline from the synaptic cleft tocris.comrndsystems.com.

6-Hydroxydopamine is a substrate for both the dopamine transporter (DAT) and the noradrenaline transporter (NET), which are membrane proteins that mediate the reuptake of their respective neurotransmitters from the synapse back into the presynaptic neuron wikipedia.orgresearchgate.netyoutube.com. The expression of these transporters on dopaminergic and noradrenergic neurons explains the selective vulnerability of these cells to the toxin wikipedia.orgnih.gov. Once in the extracellular space, 6-OHDA is efficiently removed and concentrated within these target neurons researchgate.netplos.org.

Studies have shown that both transporters are crucial for the toxic effects of 6-OHDA. Inhibiting DAT or NET can protect against 6-OHDA-induced neurodegeneration nih.govnih.govnih.gov. In models where DAT levels are significantly reduced, such as in advanced stages of Parkinson's disease models, the norepinephrine (B1679862) transporter may play a compensatory role in clearing dopamine and, consequently, in the uptake of toxins like 6-OHDA nih.govdntb.gov.uaresearchgate.net. After intracisternal administration, 6-OHDA has been observed to have a more pronounced effect on brain noradrenaline than on dopamine, highlighting the significant role of NET in its uptake nih.govbohrium.com.

Table 1: Transporter Affinity and Role in 6-OHDA Neurotoxicity

| Transporter | Endogenous Substrate | Role in 6-OHDA Toxicity | Consequence of Inhibition |

|---|---|---|---|

| Dopamine Transporter (DAT) | Dopamine | Primary uptake mechanism into dopaminergic neurons researchgate.netnih.gov. | Protection of dopaminergic neurons. |

Upon entering the neuron via DAT or NET, 6-OHDA accumulates in the cytoplasm plos.org. From there, it can be further sequestered into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). However, a significant portion remains in the cytosol, where it undergoes metabolism and exerts its toxic effects. A key aspect of its toxicity is its interaction with mitochondria. 6-OHDA is known to inhibit complexes I and IV of the mitochondrial respiratory chain, disrupting cellular energy metabolism and increasing the production of reactive oxygen species wikipedia.orgnih.govnih.gov. Proteomic analysis has confirmed that proteins localized in the mitochondria are significantly affected by 6-OHDA exposure nih.gov. Intracellularly, 6-OHDA can also be degraded by enzymes like monoamine oxidase (MAO), a process that contributes to the generation of cytotoxic byproducts researchgate.netresearchgate.net.

Oxidative Stress Induction

A primary mechanism of 6-OHDA-induced cell death is the generation of overwhelming oxidative stress, which damages essential cellular components like lipids, proteins, and DNA plos.orgnih.govresearchgate.net.

Once inside the neuron, 6-OHDA triggers a massive production of reactive oxygen species (ROS) researchgate.netresearchgate.net. The process begins with the auto-oxidation of 6-OHDA, which generates superoxide (B77818) radicals (O₂⁻) wikipedia.org. These superoxide radicals can then be converted to hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase. In the presence of transition metals like iron, hydrogen peroxide can undergo the Fenton reaction to form highly reactive hydroxyl radicals (•OH) researchgate.net. This cascade of ROS production leads to widespread cellular damage and initiates apoptotic cell death pathways nih.govnih.govscirp.org. The neurotoxicity is directly linked to this production of ROS, and the process can be attenuated by antioxidants nih.govnih.gov.

6-Hydroxydopamine is an unstable molecule that rapidly undergoes non-enzymatic oxidation (auto-oxidation) at physiological pH researchgate.netnih.gov. This process involves the transfer of electrons from 6-OHDA to molecular oxygen, leading to the formation of the superoxide radical and a corresponding 6-OHDA-p-quinone researchgate.netplos.orgnih.gov. This p-quinone is also a highly reactive molecule that can form adducts with cellular nucleophiles, particularly sulfhydryl groups on proteins, leading to enzyme inactivation and further cellular dysfunction wikipedia.org. The initial reaction also produces hydrogen peroxide researchgate.netnih.gov. This process can be influenced by the presence of other redox-active molecules. For instance, ascorbic acid can act as a redox cycling agent, reducing the p-quinone back to 6-OHDA, which can then undergo another round of oxidation, thereby perpetuating the generation of ROS researchgate.netnih.gov.

Table 2: Key Products of 6-OHDA Auto-oxidation

| Product | Chemical Formula | Role in Neurotoxicity |

|---|---|---|

| Superoxide Radical | O₂⁻ | Initiates the ROS cascade; precursor to other reactive species wikipedia.org. |

| Hydrogen Peroxide | H₂O₂ | A relatively stable ROS that can diffuse and participate in the Fenton reaction to form hydroxyl radicals plos.orgresearchgate.netnih.gov. |

| Hydroxyl Radical | •OH | A highly reactive radical that causes widespread, non-specific damage to cellular macromolecules researchgate.net. |

The cell possesses endogenous antioxidant systems to counteract oxidative stress, with glutathione (B108866) (GSH) being a key component nih.gov. GSH can directly scavenge ROS and also serves as a cofactor for antioxidant enzymes like glutathione peroxidase mdpi.com. Exposure to 6-OHDA places a significant burden on these systems. Studies have shown that 6-OHDA-induced toxicity is associated with the depletion of intracellular GSH researchgate.net. However, in some cases, a compensatory response can be observed where cells upregulate GSH synthesis in an attempt to mitigate the oxidative damage researchgate.net. The transcription factor Nrf2, a master regulator of the antioxidant response, is activated by 6-OHDA nih.govnih.govoup.com. This activation leads to the increased expression of various cytoprotective genes, including those involved in glutathione synthesis and other antioxidant enzymes like heme oxygenase-1 (HO-1) nih.govresearchgate.netmdpi.com. Nevertheless, the massive and rapid production of ROS by 6-OHDA often overwhelms these protective mechanisms, leading to neuronal cell death nih.govresearchgate.net.

Mitochondrial Dysfunction and Bioenergetic Collapse

Mitochondria are central to the pathogenic effects of 6-OHDA. The toxin disrupts mitochondrial function through several interconnected pathways, ultimately leading to a collapse in cellular energy production and the initiation of cell death pathways.

A primary mechanism of 6-OHDA-induced neurotoxicity is the direct inhibition of the mitochondrial electron transport chain (ETC). nih.gov Specifically, 6-OHDA has been shown to be a potent inhibitor of Complex I (NADH dehydrogenase) and Complex IV (cytochrome c oxidase). nih.govneuroscigroup.usnih.gov This inhibition disrupts the flow of electrons, which is crucial for the generation of ATP through oxidative phosphorylation. The consequence of this disruption is a severe depletion of cellular ATP, leading to an energy crisis within the neuron. neuroscigroup.us Research indicates that 6-OHDA itself, rather than its oxidation products, is responsible for this enzymatic inhibition. nih.gov

| Mitochondrial Complex | Effect of 6-Hydroxydopamine | IC50 Value | Consequence |

|---|---|---|---|

| Complex I (NADH Dehydrogenase) | Complete Inhibition | 10.5 µM | Impaired electron flow, decreased ATP synthesis, increased ROS production |

| Complex IV (Cytochrome c Oxidase) | Complete Inhibition | 34 µM | Impaired electron flow, decreased ATP synthesis |

The inhibition of the ETC by 6-OHDA leads to a rapid collapse of the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.netmdpi.com The mitochondrial membrane potential is essential for ATP synthesis, and its dissipation is a critical event in the pathway to cell death. Studies have shown that exposure of neurons to 6-OHDA results in a significant and early decrease in ΔΨm, which precedes the release of pro-apoptotic factors from the mitochondria. nih.govresearchgate.net This loss of membrane potential is a key indicator of mitochondrial dysfunction and a commitment point towards cellular demise.

In healthy neurons, mitochondria exist in a dynamic network, constantly undergoing fusion and fission to maintain their integrity and function. 6-OHDA disrupts this delicate balance, inducing excessive mitochondrial fragmentation. nih.govnih.gov This process is characterized by the transformation of elongated, filamentous mitochondria into numerous small, spherical organelles. nih.gov This fragmentation is an early event in 6-OHDA-induced toxicity and is mediated by the dynamin-related protein 1 (Drp1), which is recruited to the mitochondria to facilitate fission. nih.govresearchgate.net Blocking this Drp1-dependent fragmentation has been shown to protect neuronal cells from 6-OHDA-induced death, highlighting the critical role of mitochondrial dynamics in the neurotoxic process. nih.gov

Modes of Neuronal Cell Death

The culmination of 6-OHDA-induced cellular insults is the activation of programmed cell death pathways, primarily apoptosis.

Apoptosis, or programmed cell death, is a key feature of 6-OHDA-induced neurodegeneration. nih.gov The process is initiated by the severe oxidative stress and mitochondrial dysfunction caused by the neurotoxin. This leads to the activation of a cascade of molecular events that systematically dismantle the cell.

The apoptotic cell death induced by 6-OHDA is mediated by a family of proteases known as caspases. nih.gov The mitochondrial damage and subsequent release of cytochrome c into the cytoplasm triggers the activation of initiator caspase-9. nih.gov Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. nih.govnih.gov Caspase-3 is a key executioner of apoptosis, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including nuclear fragmentation. nih.gov Studies have demonstrated that the activation of both caspase-9 and caspase-3 is a critical step in the neurotoxic cascade initiated by 6-OHDA. researchgate.net

| Molecule | Role in Apoptosis | Activation by 6-OHDA |

|---|---|---|

| Caspase-9 | Initiator caspase | Activated following mitochondrial cytochrome c release |

| Caspase-3 | Executioner caspase | Activated by caspase-9 |

Apoptosis

DNA Fragmentation

6-Hydroxydopamine (6-OHDA) induces significant DNA damage, a key step leading to neuronal apoptosis. The primary mechanism involves the generation of reactive oxygen species (ROS) through the auto-oxidation of 6-OHDA. This process produces hydrogen peroxide (H₂O₂), superoxide radicals, and hydroxyl radicals. jneurosci.org These highly reactive molecules can directly attack DNA, leading to modifications and strand breaks. nih.govspandidos-publications.com

A significant biomarker for this oxidative DNA damage is the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.govtandfonline.com Studies have shown that 6-OHDA treatment increases the levels of 8-oxodG in neuroblastoma cells. nih.govtandfonline.com This damage is often mediated by the presence of metal ions like iron and copper, which catalyze the production of hydroxyl radicals from H₂O₂ via the Fenton reaction. nih.govtandfonline.com Research indicates that copper (Cu(II)) is particularly effective at accelerating 6-OHDA auto-oxidation and subsequent H₂O₂ generation, leading to more severe DNA damage compared to iron (Fe(III)). nih.govtandfonline.com

The resulting DNA damage activates cellular repair mechanisms, such as the enzyme poly(ADP-ribose) polymerase (PARP), in response to DNA strand breaks. nih.gov However, excessive damage overwhelms these repair systems, triggering apoptotic pathways. nih.gov This is evidenced by techniques like TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, which reveals significant DNA fragmentation in neurons exposed to 6-OHDA. nih.gov The DNA damage response often involves the activation of the tumor suppressor protein p53, which can in turn upregulate pro-apoptotic proteins like PUMA (p53-upregulated mediator of apoptosis), linking DNA damage directly to the apoptotic cascade. nih.gov

| Key Event | Description | Primary Mediators | References |

| ROS Generation | Auto-oxidation of 6-OHDA produces highly reactive oxygen species. | Hydrogen peroxide (H₂O₂), Superoxide, Hydroxyl radicals | jneurosci.org |

| Oxidative DNA Damage | ROS directly attacks DNA, causing base modifications and strand breaks. | 8-oxodG formation | nih.govtandfonline.com |

| Metal Ion Catalysis | Iron (Fe(III)) and Copper (Cu(II)) enhance ROS production from H₂O₂. | Cu(II) is more potent than Fe(III). | nih.govtandfonline.com |

| Apoptosis Initiation | DNA damage activates p53 and leads to caspase activation. | p53, PUMA, Caspase-3 | nih.govnih.gov |

Role of JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) family, is a critical mediator of stress-induced apoptosis in neurons and plays a significant role in 6-OHDA neurotoxicity. researchgate.netnih.govnih.gov Exposure to 6-OHDA leads to the activation of JNK in dopaminergic neurons. nih.gov

Activated JNK can translocate to the mitochondria, an event that is crucial for its toxic effects. nih.gov In the mitochondria, JNK interacts with proteins on the outer mitochondrial membrane, such as Sab (SH3BP5), which facilitates the induction of mitochondrial dysfunction and oxidative stress. nih.gov This leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which subsequently activates the caspase cascade. nih.gov

Inhibition of JNK translocation to the mitochondria has been shown to protect against 6-OHDA-induced neurotoxicity, reducing oxidative stress and preventing cell death both in vitro and in vivo. nih.gov This highlights the central role of mitochondrial JNK signaling in the execution of the apoptotic program initiated by 6-OHDA. The JNK pathway can be activated by various upstream signals, including oxidative stress and endoplasmic reticulum (ER) stress, both of which are known consequences of 6-OHDA exposure. nih.govresearchgate.net Therefore, JNK acts as a key integrator of cellular stress signals, channeling them towards an apoptotic outcome in the context of 6-OHDA toxicity. nih.gov

| Pathway Component | Role in 6-OHDA Toxicity | Mechanism | References |

| JNK Activation | Central mediator of stress-induced apoptosis. | Activated by ROS and other cellular stressors. | nih.govoup.com |

| Mitochondrial Translocation | Critical step for JNK-mediated toxicity. | Activated JNK moves to the mitochondria. | nih.gov |

| Sab (SH3BP5) Interaction | Facilitates JNK's pro-apoptotic function at the mitochondria. | JNK binds to Sab on the outer mitochondrial membrane. | nih.gov |

| Downstream Effects | Induction of mitochondrial dysfunction and apoptosis. | Leads to oxidative stress and cytochrome c release. | nih.govnih.gov |

Necrosis

While apoptosis is a major form of cell death induced by 6-OHDA, evidence suggests that necrotic or necrotic-like cell death pathways can also be activated, particularly under conditions of severe cellular stress. nih.govmdpi.commdpi.com Necrosis is characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, often triggering an inflammatory response.

Some studies suggest that 6-OHDA can promote a form of programmed necrosis, known as necroptosis. This pathway is independent of caspases, the key executioners of apoptosis. A study on a 6-OHDA-induced mouse model of Parkinson's disease found that the expression of key necroptosis-related proteins, Receptor-Interacting Protein Kinase 1 (RIPK1) and Fas-Associated Death Domain (FADD), was significantly increased. This suggests that 6-OHDA may promote the degenerative death of dopaminergic neurons by activating the FADD-RIPK1 necroptosis signaling pathway. The distinction between apoptosis and necrosis can sometimes be blurred, as features of both can co-exist depending on the specific experimental conditions and the severity of the toxic insult. jneurosci.org

Autophagy and Mitophagy

Autophagy is a cellular degradation process where cytoplasmic components, including damaged organelles, are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for breakdown. Mitophagy is a selective form of autophagy that specifically targets damaged mitochondria for removal. nih.gov

In the context of 6-OHDA toxicity, the role of autophagy is complex and appears to be a double-edged sword. Initially, autophagy can be a protective response. 6-OHDA induces mitochondrial damage and fragmentation, which triggers mitophagy to clear the dysfunctional organelles and maintain cellular health. nih.govoup.comresearchgate.net The process involves the formation of autophagosomes, which is marked by an increase in the protein LC3-II. oup.comexlibrisgroup.comresearchgate.net

However, prolonged or excessive 6-OHDA exposure can lead to autophagic flux dysfunction. nih.gov This means that while autophagosomes are formed, their fusion with lysosomes and the subsequent degradation of their contents are impaired. nih.gov Studies have shown that 6-OHDA can reduce the expression of lysosome-associated membrane protein 1 (Lamp1) and impair the activity of lysosomal enzymes. nih.gov This impairment is linked to the downregulation and inhibited nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis. nih.gov The resulting blockage of autophagic flux leads to the accumulation of dysfunctional autophagosomes and damaged mitochondria, ultimately contributing to, rather than preventing, cell death. nih.govnih.gov Therefore, whether autophagy is protective or detrimental depends on the integrity of the entire process from initiation to lysosomal degradation. nih.govnih.gov

Protein Modifications and Aggregation

Cysteine Modification

The neurotoxicity of 6-OHDA is closely linked to its chemical reactivity, particularly that of its oxidation product, 6-OHDA p-quinone. researchgate.netscienceopen.com This highly electrophilic quinone readily reacts with cellular nucleophiles, most notably the thiol groups of cysteine residues in proteins. researchgate.netscienceopen.comnih.gov This process, known as S-arylation or cysteine modification, results in the formation of covalent adducts on a wide range of proteins, altering their structure and function. researchgate.netnih.gov

Research using advanced chemical biology techniques has identified numerous protein targets of 6-OHDA p-quinone. researchgate.netnih.gov These targets include proteins crucial for redox regulation and protein folding, such as protein disulfide isomerase (PDI). researchgate.netscienceopen.comnih.gov The modification and subsequent inactivation of PDI, a key enzyme in the endoplasmic reticulum, disrupts protein folding homeostasis and contributes to cellular stress. researchgate.netnih.gov

Furthermore, the reaction of 6-OHDA quinone with cysteine depletes cellular antioxidant defenses, particularly glutathione (GSH), which is a major cellular nucleophile containing a cysteine residue. plos.org The depletion of GSH makes neurons more vulnerable to oxidative stress, exacerbating the toxic effects of 6-OHDA. plos.org The widespread, covalent modification of cellular proteins by 6-OHDA quinone represents a significant mechanism of its toxicity, linking dopamine oxidation directly to the disruption of protein function and redox balance. researchgate.netscienceopen.com

Role in Alpha-Synuclein (B15492655) Pathology and Lewy Body Considerations

While the 6-OHDA animal model is highly effective at reproducing the selective loss of dopaminergic neurons seen in Parkinson's disease (PD), it does not typically result in the formation of Lewy bodies, the classic pathological hallmark of PD composed mainly of aggregated alpha-synuclein protein. elsevier.esnih.govnih.gov This is likely due to the acute and rapid nature of the neurodegeneration induced by the toxin, which contrasts with the slow, progressive development of the disease in humans. nih.gov

Despite the general absence of Lewy body formation in this model, 6-OHDA-induced oxidative stress is considered a key factor that can promote the misfolding and aggregation of alpha-synuclein. Oxidative modifications to alpha-synuclein can initiate its aggregation cascade. Some studies have shown that 6-OHDA can lead to an increase in alpha-synuclein accumulation, even if it does not form mature Lewy bodies. researchgate.net The oxidative environment created by 6-OHDA can facilitate the formation of alpha-synuclein oligomers and protofibrils, which are now considered to be the most toxic species in the aggregation pathway. Therefore, while the 6-OHDA model is not ideal for studying the end-stage formation of Lewy bodies, it is a valuable tool for investigating the initial triggers, such as oxidative stress, that can lead to alpha-synuclein pathology. elsevier.esmdpi.com

Iron Dyshomeostasis and Fenton Chemistry

The neurotoxicity of 6-hydroxydopamine hydrobromide (6-OHDA) is intricately linked to the disruption of iron homeostasis and the generation of highly reactive oxygen species (ROS). wikipedia.orgnih.gov Intracellular iron, when not properly managed, can participate in deleterious chemical reactions that lead to oxidative stress and neuronal cell death. nih.govmdpi.com 6-OHDA exacerbates this process by interfering with the normal storage and regulation of iron, leading to an increase in its catalytically active form. mdpi.comresearchgate.net This disruption is a key factor in the selective degeneration of dopaminergic neurons observed in experimental models of Parkinson's disease. mdpi.comtandfonline.com

Interaction with Labile Iron Pools

Within the cell, a significant portion of iron exists in a weakly bound, chelatable state known as the labile iron pool (LIP). This pool is redox-active and serves as a crucial crossroads in cellular iron metabolism. 6-OHDA has been shown to increase the size of this labile iron pool, making more iron available to participate in harmful redox reactions. nih.govresearchgate.net Studies have demonstrated that 6-OHDA can induce an elevation in neuronal LIP, a process that is considered a significant contributor to its cytotoxic effects. researchgate.net

The mechanism involves 6-OHDA's influence on the proteins that regulate iron homeostasis. Research on BV2 microglial cells indicates that 6-OHDA can upregulate the expression of divalent metal transporter-1 (DMT1), a protein responsible for iron influx into the cell. mdpi.comnih.gov This is associated with the activation of iron regulatory protein 1 (IRP1). mdpi.comnih.gov Simultaneously, 6-OHDA can inhibit the release of hepcidin, a hormone that would typically promote iron export from the cell via ferroportin 1 (FPN1). mdpi.comnih.gov This combined action of increased iron import and stalled iron export leads to the sequestration and accumulation of iron within the cell, expanding the labile iron pool and setting the stage for oxidative damage. mdpi.comnih.gov The importance of this interaction is underscored by the finding that iron chelators, which bind to and sequester this labile iron, can protect cells against 6-OHDA-induced toxicity. nih.govresearchgate.nettandfonline.com

Role in Hydroxyl Radical Formation

The expansion of the labile iron pool by 6-OHDA directly fuels the Fenton reaction, a catalytic process that generates the highly destructive hydroxyl radical (•OH). nih.govmdpi.com The Fenton reaction involves the oxidation of ferrous iron (Fe²⁺) by hydrogen peroxide (H₂O₂), a byproduct of 6-OHDA's auto-oxidation, to produce ferric iron (Fe³⁺), a hydroxide (B78521) ion, and the hydroxyl radical. wikipedia.orgmdpi.comrsc.org

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The hydroxyl radical is one of the most reactive oxygen species and can indiscriminately damage all types of biological macromolecules, including lipids, proteins, and nucleic acids. nih.govresearchgate.net Administration of 6-OHDA has been shown to cause a rapid and substantial increase in hydroxyl radical formation in the rat striatum, leading to DNA base alterations. nih.gov This production of •OH is considered a primary mechanism of 6-OHDA's neurotoxic action. researchgate.net In vitro studies have confirmed that the presence of iron significantly enhances the production of hydroxyl radicals during 6-OHDA autoxidation. researchgate.net This cascade of events, initiated by the disruption of iron homeostasis and culminating in the production of hydroxyl radicals via the Fenton reaction, is a critical pathway in 6-OHDA-induced neurodegeneration. nih.govmdpi.com

Data Tables

Table 1: Key Interactions in 6-OHDA-Induced Iron Dyshomeostasis

| Factor | Role in 6-OHDA Neurotoxicity | Consequence |

| Labile Iron Pool (LIP) | Increased by 6-OHDA, providing more catalytically active iron. researchgate.net | Serves as a substrate for the Fenton reaction. nih.gov |

| Divalent Metal Transporter-1 (DMT1) | Expression is upregulated by 6-OHDA in microglial cells. mdpi.comnih.gov | Enhances iron influx into the cell. mdpi.com |

| Iron Regulatory Protein 1 (IRP1) | Activated by 6-OHDA. mdpi.comnih.gov | Promotes DMT1 expression, leading to iron accumulation. nih.gov |

| Hepcidin | Release is inhibited by 6-OHDA. mdpi.comnih.gov | Reduces iron export from the cell. nih.gov |

| Hydrogen Peroxide (H₂O₂) | A product of 6-OHDA auto-oxidation. wikipedia.org | Reacts with Fe²⁺ in the Fenton reaction. mdpi.com |

| Hydroxyl Radical (•OH) | Generated via the Fenton reaction. nih.govnih.gov | Causes widespread oxidative damage to cellular components. nih.gov |

6 Hydroxydopamine Induced Animal Models of Parkinson S Disease

Model Induction Strategies

The successful creation of a 6-OHDA-induced animal model of Parkinson's disease hinges on the precise and controlled administration of the neurotoxin to specific brain regions. This is primarily achieved through stereotaxic surgery, a minimally invasive technique that allows for the accurate targeting of deep brain structures.

Stereotaxic surgery is the standard method for delivering 6-OHDA to the desired brain nucleus. This procedure involves anesthetizing the animal and securing its head in a stereotaxic frame. This apparatus provides a three-dimensional coordinate system (anteroposterior, mediolateral, and dorsoventral) relative to specific skull landmarks, such as bregma and lambda. By utilizing a brain atlas for the specific species and strain, researchers can precisely calculate the coordinates for the target structure.

A small burr hole is drilled in the skull at the determined coordinates. A microsyringe needle is then lowered to the precise depth of the target nucleus. The 6-OHDA solution, freshly prepared and protected from light to prevent oxidation, is infused at a slow and controlled rate to ensure localized delivery and minimize mechanical damage to surrounding tissue. Following the infusion, the needle is left in place for a period to allow for diffusion of the neurotoxin before being slowly withdrawn.

The choice of injection site for 6-OHDA is critical as it determines the nature and severity of the resulting dopaminergic lesion, thereby modeling different aspects and stages of Parkinson's disease. The three primary targets are the substantia nigra pars compacta (SNpc), the medial forebrain bundle (MFB), and the striatum (caudate-putamen).

Direct injection of 6-OHDA into the SNpc, where the cell bodies of dopaminergic neurons that project to the striatum are located, results in a rapid and substantial loss of these neurons. This approach directly models the primary pathology of Parkinson's disease. Studies have shown that unilateral injection of 6-OHDA into the rat SNpc can lead to a dramatic reduction in tyrosine hydroxylase (TH)-positive cells, a marker for dopaminergic neurons, with losses of up to 94% in the ipsilateral SNpc within 14 days post-injection criver.com. This significant cell loss is associated with the development of Parkinson's-like motor deficits criver.com. While effective at inducing a significant lesion, this method can result in a rapid and widespread degeneration that may not fully recapitulate the progressive nature of the disease elsevier.es.

The MFB is a major fiber tract containing the ascending axons of dopaminergic neurons from the SNpc and the ventral tegmental area (VTA) en route to their forebrain targets, including the striatum. Injecting 6-OHDA into the MFB leads to a rapid and near-complete destruction of the nigrostriatal pathway, resulting in a more extensive and severe dopaminergic denervation compared to SNpc or intrastriatal lesions nih.govnih.gov. This model is often used to study the effects of severe dopamine (B1211576) depletion and is considered to represent the advanced stages of Parkinson's disease. A single unilateral injection into the MFB can destroy dopamine neurons in both the ipsilateral SNpc and VTA, leading to over 95% depletion of dopamine innervation in target areas nih.govresearchgate.net. However, the rapidity and severity of the lesion may not be suitable for studying neuroprotective strategies aimed at slowing disease progression elsevier.es.

Injecting 6-OHDA directly into the striatum targets the axon terminals of the dopaminergic neurons. This leads to a retrograde degeneration of the neuron, where the terminal fields degenerate first, followed by a slower, more progressive loss of the cell bodies in the SNpc nih.govmdpi.com. This method is considered to more closely mimic the slow, progressive nature of neuronal loss seen in human Parkinson's disease elsevier.esmdpi.com. Unilateral intrastriatal 6-OHDA injections in rats can cause a 30-70% reduction in striatal TH-positive fiber density and an 80% loss of nigral dopamine neurons nih.gov. This model is particularly useful for studying compensatory mechanisms in the early stages of the disease and for evaluating therapies aimed at protecting the remaining dopaminergic neurons nih.gov.

| Lesion Site | Key Characteristics | Typical Dopaminergic Depletion | Research Applications |

| Substantia Nigra pars compacta (SNpc) | Direct targeting of dopaminergic cell bodies, leading to rapid neuronal loss. | Up to 94% loss of TH-positive cells in the ipsilateral SNpc criver.com. | Modeling the primary pathology of Parkinson's disease; studying the direct consequences of dopaminergic neuron death. |

| Medial Forebrain Bundle (MFB) | Targets ascending dopaminergic axons, causing rapid and extensive denervation. | Over 95% depletion of dopamine innervation in target areas nih.govresearchgate.net. | Modeling advanced stages of Parkinson's disease; studying severe dopamine depletion. |

| Intrastriatal | Targets dopaminergic axon terminals, resulting in slow, progressive retrograde degeneration. | 30-70% reduction in striatal TH-positive fibers and 80% loss of nigral dopamine neurons nih.gov. | Modeling the early, progressive stages of Parkinson's disease; evaluating neuroprotective strategies. |

The choice between a unilateral (one-sided) or bilateral (two-sided) 6-OHDA lesion depends on the specific research question.

Unilateral Lesions: The most common approach involves injecting 6-OHDA into one hemisphere of the brain. This "hemiparkinsonian" model has the distinct advantage of using the unlesioned side as an internal control for behavioral and histological comparisons. A key behavioral outcome of unilateral lesions is rotational behavior (turning) either spontaneously or in response to dopaminergic drugs, which provides a quantifiable measure of the lesion's severity. Unilateral models are extensively used to study motor deficits and the efficacy of symptomatic treatments.

Bilateral Lesions: Bilateral injections of 6-OHDA create a more systemic model of Parkinson's disease, affecting both sides of the body. While this can more closely mimic the bilateral symptoms seen in later stages of human Parkinson's, it presents significant challenges in terms of animal care, as it can lead to severe aphagia (inability to eat) and adipsia (inability to drink), requiring intensive post-operative support nih.gov. Bilateral models are particularly useful for studying non-motor symptoms such as cognitive deficits and apathy, as well as for investigating the systemic effects of dopamine depletion nih.govmdpi.com. However, the lack of an internal control hemisphere necessitates the use of a separate sham-operated control group for comparison.

| Lesion Paradigm | Advantages | Disadvantages | Primary Research Focus |

| Unilateral | Internal control (unlesioned hemisphere); quantifiable rotational behavior as a measure of lesion severity. | Asymmetrical motor deficits may not fully represent the human condition. | Motor deficits, symptomatic treatments, mechanisms of dopamine depletion. |

| Bilateral | More closely mimics the systemic nature of advanced Parkinson's disease. | No internal control; can induce severe aphagia and adipsia, requiring intensive animal care nih.gov. | Non-motor symptoms (e.g., cognitive deficits, apathy), systemic effects of dopamine depletion. |

Selective Dopaminergic Lesions: Co-administration with Noradrenaline Reuptake Inhibitors

The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used to create animal models of Parkinson's disease due to its ability to destroy catecholaminergic neurons. However, 6-OHDA is not exclusively selective for dopaminergic (DA) neurons; it is also readily taken up by noradrenergic neurons through the norepinephrine (B1679862) transporter (NET). This lack of complete selectivity can confound the interpretation of experimental results by introducing effects related to the degeneration of the noradrenergic system.

To enhance the specificity of the lesion to the dopaminergic system, 6-OHDA is frequently co-administered with a noradrenaline reuptake inhibitor. These inhibitors, such as desipramine (B1205290) or atomoxetine, selectively block the NET. By pre-treating the animal with one of these agents, the uptake of 6-OHDA into noradrenergic neurons is prevented, thus protecting them from the toxin's degenerative effects. This pharmacological protection leaves the dopamine transporter (DAT) as the primary route for 6-OHDA to enter neurons, resulting in a lesion that is significantly more selective for the dopaminergic neurons of the nigrostriatal pathway. This technique is crucial for creating a more accurate model of the specific dopaminergic neurodegeneration that characterizes Parkinson's disease.

Characterization of Neurodegeneration in 6-Hydroxydopamine Models

The administration of 6-hydroxydopamine hydrobromide induces a pattern of neurodegeneration that closely mimics the pathological hallmarks of Parkinson's disease. The characterization of this neurodegenerative process is essential for validating the animal model and for assessing the efficacy of potential neuroprotective or restorative therapies. The primary features include the loss of dopaminergic neurons in the midbrain, the depletion of dopamine in the striatum, and the progressive nature of these degenerative events.

Dopaminergic Neuron Loss in Substantia Nigra pars compacta

A cardinal feature of the 6-OHDA model is the pronounced loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). frontiersin.org The neurotoxin, when injected into the nigrostriatal pathway (e.g., in the medial forebrain bundle or directly into the striatum), is retrogradely transported to the cell bodies in the SNpc, where it induces oxidative stress and apoptosis, leading to cell death. nih.gov The extent of neuron loss can be controlled by the injection site and the amount of toxin used, allowing for the creation of models with varying degrees of severity. researchgate.netnih.gov

The quantification of this neuronal loss is a critical endpoint for evaluating the lesion. Unbiased stereological methods, such as the optical fractionator principle, are considered the gold standard for obtaining accurate estimates of the total number of neurons in the SNpc. gubra.dkresearchgate.netfrontiersin.org These techniques involve systematic random sampling of tissue sections to provide an unbiased estimation of the total cell population. gubra.dk Studies have demonstrated that unilateral 6-OHDA lesions can result in a significant reduction of tyrosine hydroxylase-positive (TH+) neurons, the hallmark of dopaminergic cells, in the SNpc of the lesioned hemisphere compared to the intact side. gubra.dknih.gov For instance, intrastriatal 6-OHDA infusions have been shown to cause a 46% loss of neurons in the SNpc. nih.gov

| Brain Region | Lesion Type | Observed Neuronal Loss (%) | Quantification Method |

|---|---|---|---|

| Substantia Nigra pars compacta (SNpc) | Unilateral Intrastriatal 6-OHDA | ~60% | Histological Analysis (TH+ cell count) |

| Substantia Nigra pars compacta (SNpc) | Unilateral Intrastriatal 6-OHDA | 46% | Stereological Analysis (TH-AgNOR stain) |

| Ventral Tegmental Area (VTA) | Unilateral Intrastriatal 6-OHDA | ~20% | Histological Analysis (TH+ cell count) |

Striatal Dopamine Depletion and Terminal Degeneration

The loss of SNpc neurons leads to the degeneration of their axonal projections to the striatum, known as the nigrostriatal pathway. This results in a profound and rapid depletion of dopamine (DA) within the striatum. nih.gov The effect of 6-OHDA on the dopaminergic nerve terminals in the striatum is often immediate and severe. nih.govlu.se

Neurochemical analysis using techniques like high-performance liquid chromatography (HPLC) reveals a significant reduction in the levels of DA and its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC). mdpi.com Studies have reported striatal DA depletions of 90-95% following 6-OHDA administration. nih.gov This loss of striatal DA is a direct consequence of the degeneration of the presynaptic terminals, which disrupts dopamine synthesis, storage, and release. nih.gov Interestingly, an increased ratio of DOPAC to DA is often observed, indicating an increased turnover of the remaining dopamine as a compensatory mechanism. mdpi.com

| Brain Region | Analyte | Reduction vs. Control (%) | Time Post-Lesion |

|---|---|---|---|

| Striatum | Dopamine (DA) | 79% | 1 Day |

| Striatum | Dopamine (DA) | 91% | 14 Days |

| Substantia Nigra | Dopamine (DA) | 63% | 14 Days |

| Striatum | DOPAC | Significant Decrease | 21 Days |

Progressive Nature of Neuronal Loss

The neurodegenerative process induced by 6-OHDA is not always an acute, one-time event; it can be progressive. researchgate.netresearchgate.net The specific time course of degeneration depends heavily on the site of the toxin injection. researchgate.net

Injection into the Medial Forebrain Bundle (MFB) or SNpc: This typically causes a rapid and extensive lesion, with neuron degeneration beginning within 24 hours. researchgate.net

Injection into the Striatum: This method leads to a more gradual and protracted retrograde degeneration. spandidos-publications.com The initial damage to dopaminergic axons and terminals occurs within hours to days, but the subsequent loss of the parent cell bodies in the SNpc is delayed, occurring over several days to weeks. nih.govlu.seresearchgate.net

This biphasic pattern, with an acute loss of terminals followed by a slower loss of cell bodies, provides a therapeutic window to study potential neuroprotective interventions. nih.govresearchgate.net Studies tracking the lesion over time have confirmed this progressive loss of SNpc neurons in the weeks following a single intrastriatal 6-OHDA injection. nih.govresearchgate.net

Assessment of Tyrosine Hydroxylase (TH) Expression

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of dopamine and serves as a critical immunohistochemical marker for identifying dopaminergic neurons. nih.gov The assessment of TH expression is a fundamental technique for characterizing the extent of the lesion in 6-OHDA models. researchgate.netnih.gov

Following 6-OHDA administration, there is a marked reduction in TH immunoreactivity in both the striatal terminals and the SNpc cell bodies. researchgate.netmdpi.com The loss of TH-positive staining in the striatum reflects the degeneration of dopaminergic fibers, while the disappearance of TH-positive cells in the SNpc indicates the death of dopaminergic neurons. nih.govlu.se It is important to note that some studies suggest that 6-OHDA can cause an initial loss of the dopaminergic phenotype (i.e., a downregulation of TH expression) before the actual cell death occurs. nih.gov The density of TH-positive fibers in the striatum and the number of TH-positive neurons in the SNpc are often negatively correlated with the severity of motor deficits. spandidos-publications.comnih.gov

| Parameter | Observation in 6-OHDA Model | Significance |

|---|---|---|

| TH+ Neurons in SNpc | Significant reduction in cell count | Indicates loss of dopaminergic neuron cell bodies |

| TH+ Fibers in Striatum | Marked reduction in staining density | Indicates degeneration of dopaminergic terminals |

| TH Expression Level | Downregulation can precede cell death | Represents loss of dopaminergic phenotype |

| Correlation | Negative correlation between TH expression and behavioral impairment | Links pathological changes to functional deficits |

Behavioral Phenotypes in 6-Hydroxydopamine Models

Unilateral lesioning of the nigrostriatal pathway with 6-OHDA results in a profound asymmetry in motor function, which can be reliably quantified through a battery of behavioral tests. mdbneuro.comnih.gov These tests are essential for confirming the functional consequences of the lesion and for evaluating the efficacy of therapeutic interventions.

One of the most widely used assessments is the drug-induced rotation test. mdbneuro.comscantox.com The administration of dopamine-releasing agents or dopamine receptor agonists to a unilaterally lesioned animal causes a characteristic rotational behavior.

Amphetamine-induced rotation: Amphetamine stimulates the release of dopamine from intact presynaptic terminals. In a lesioned animal, this leads to a greater dopamine release on the intact side, causing the animal to rotate towards the side of the lesion (ipsiversive rotation). mdbneuro.com

Apomorphine-induced rotation: Apomorphine (B128758) is a direct dopamine receptor agonist. In animals with severe (>90%) dopamine depletion, the dopamine receptors on the lesioned side become supersensitive. mdbneuro.com Apomorphine administration stimulates these supersensitive receptors more strongly, causing the animal to rotate away from the side of the lesion (contraversive rotation). mdbneuro.comfrontiersin.org

Another common test is the cylinder test, which assesses spontaneous forelimb use. measuringbehavior.orgnih.gov Rodents with a unilateral 6-OHDA lesion exhibit a significant bias, preferentially using the forelimb ipsilateral to the lesion for postural support when exploring a new environment like a cylinder. nih.govscantox.comfrontiersin.org The number of contralateral limb contacts with the cylinder wall is markedly reduced, providing a quantifiable measure of motor asymmetry. measuringbehavior.orgscantox.com

| Behavioral Test | Agent/Condition | Observed Phenotype in Unilateral 6-OHDA Model | Underlying Mechanism |

|---|---|---|---|

| Rotation Test | Amphetamine | Ipsiversive Rotation (towards lesion) | Dopamine release from intact terminals on the unlesioned side |

| Rotation Test | Apomorphine | Contraversive Rotation (away from lesion) | Stimulation of supersensitive postsynaptic dopamine receptors on the lesioned side |

| Cylinder Test | Spontaneous Exploration | Reduced use of the contralateral forelimb for support | Motor deficit and neglect of the limb contralateral to the lesion |

| Rotarod Test | Forced Motor Coordination | Decreased latency to fall | Impaired balance and motor coordination |

Motor Impairments: Akinesia, Bradykinesia, Tremor, Rotational Behavior

The primary consequence of dopaminergic neuron loss in 6-OHDA models is the manifestation of significant motor deficits that mirror the cardinal symptoms of human PD. nih.govfrontiersin.org These impairments include akinesia (an inability to initiate movement), bradykinesia (slowness of movement), and in some cases, resting tremors. nih.govlu.sescholarpedia.org

One of the most characteristic motor asymmetries observed in unilaterally lesioned animals is rotational behavior. This turning behavior is not typically spontaneous but can be induced by dopaminergic drugs like apomorphine or amphetamine. nih.govfrontiersin.org Following a unilateral lesion, the dopamine imbalance between the two brain hemispheres causes the animal to rotate. nih.gov For instance, apomorphine administration leads to asymmetrical rotation toward the side contralateral to the lesion. frontiersin.orgnih.gov The number of rotations is often correlated with the extent of dopamine neuron loss, making it a reliable indicator of lesion severity. frontiersin.org Animals with 6-OHDA-induced lesions also display reduced locomotor activity and motor coordination deficits. nih.govnih.gov

Assessment of Skilled Motor Functions

A variety of behavioral tests are employed to quantitatively assess the motor impairments and sensorimotor deficits in 6-OHDA models. nih.govnorthwestern.edu These tests are crucial for characterizing the extent of the lesion and for evaluating the efficacy of potential therapeutic interventions. nih.gov

Commonly used assessments include:

Cylinder Test: This test evaluates limb-use asymmetry by observing the animal's spontaneous forelimb use for postural support while exploring a transparent cylinder. nih.govresearchgate.net A lesioned animal will show preferential use of the ipsilateral (unimpaired) forelimb. nih.govresearchgate.net

Rotarod Test: This test measures motor coordination and balance by assessing how long an animal can remain on a rotating rod. frontiersin.orgnih.gov 6-OHDA-lesioned animals typically have a shorter latency to fall from the rod. researchgate.net

Pole Test: This test assesses bradykinesia and motor coordination by measuring the time it takes for a mouse to turn and descend a vertical pole. nih.govresearchgate.net

Gait Analysis: Automated systems like CatWalk XT can analyze various aspects of an animal's gait, providing detailed information on limb movement and coordination. frontiersin.org

Adjusting Steps Test (Forelimb Adjusting Steps Test): This test measures forelimb akinesia by counting the number of adjusting steps made in response to lateral movement. nih.govresearchgate.net

The following table summarizes key behavioral tests used to assess motor function in 6-OHDA models.

| Test Name | Motor Function Assessed | Typical Finding in 6-OHDA Model |

| Apomorphine-Induced Rotation | Dopaminergic imbalance, lesion severity | Contralateral rotations (away from the lesioned side) frontiersin.orgnih.gov |

| Cylinder Test | Limb-use asymmetry, spontaneous motor activity | Increased use of the ipsilateral (unimpaired) forelimb nih.govresearchgate.net |

| Rotarod Test | Motor coordination, balance, endurance | Reduced latency to fall from the rotating rod frontiersin.orgresearchgate.net |

| Pole Test | Bradykinesia, overall motor coordination | Increased time to turn and descend the pole nih.govresearchgate.net |

| Gait Analysis | Walking pattern, coordination, stride length | Altered gait parameters and limb coordination frontiersin.org |

| Adhesive Removal Test | Sensorimotor neglect, fine motor skills | Increased time to sense and remove an adhesive stimulus from the paw nih.govnorthwestern.edu |

Non-Motor Symptoms and Cognitive Deficits

While PD is primarily known for its motor symptoms, non-motor deficits are also a significant aspect of the disease, often appearing in the early stages. nih.govresearchgate.net The 6-OHDA model is increasingly used to study these non-motor symptoms, which can include cognitive impairments, depression, anxiety, and sensory deficits. ku.dknih.govuta.edu

Injection of 6-OHDA into the MFB, SNc, or striatum can result in cognitive and affective deficits. nih.gov Studies have reported memory deficits, depressive-like behaviors such as anhedonia (a reduced ability to experience pleasure), and anxiety-like behaviors in these models. nih.govresearchgate.net For example, 6-OHDA-lesioned rats may show reduced preference for sucrose, indicating anhedonia, and display behaviors indicative of depression. nih.gov Cognitive deficits can manifest as impairments in spatial learning and memory, which can be assessed using tasks like the Morris water maze. nih.gov The model can also replicate sensory symptoms, such as deficits in tactile sensation, which often precede motor impairments in human patients. nih.govbiorxiv.orgbiorxiv.org The development of these non-motor symptoms is linked to the disruption of not only the mesostriatal dopaminergic pathway but also the mesolimbic and mesocortical networks. nih.gov

Neuroinflammatory Responses in 6-Hydroxydopamine Models

Neuroinflammation is a critical component in the pathology of Parkinson's disease, and the 6-OHDA model effectively reproduces key inflammatory events. frontiersin.orgresearchgate.net The injection of the toxin initiates a strong innate immune response characterized by the activation of glial cells and the production of inflammatory mediators. frontiersin.org

Microglial Activation and Astrocyte Reactivity

Microglia, the resident immune cells of the central nervous system, are rapidly activated following 6-OHDA injection. frontiersin.orgresearchgate.net This activation is a primary response to the neuronal damage caused by the toxin. frontiersin.org Activated microglia undergo morphological changes and proliferate in the affected areas, such as the substantia nigra and striatum. nih.govresearchgate.net Similarly, astrocytes, which provide support to neurons, also become reactive in a process known as astrogliosis. nih.gov This is characterized by an increase in the number of astrocytes and an upregulation of glial fibrillary acidic protein (GFAP). nih.govnih.gov While microglial activation can be observed within a few days of the lesion, astrocyte reactivity often follows and can be more prolonged. researchgate.net In some models, reactive astrocytes can become polarized into different subtypes, including the pro-inflammatory A1 type and the neuroprotective A2 type. nih.gov

Cytokine Production and Immune Cell Infiltration

Activated microglia are a primary source of pro-inflammatory cytokines. frontiersin.org In 6-OHDA models, there is an increased expression and release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov These molecules contribute to the neuroinflammatory environment and can exacerbate dopaminergic neurodegeneration. nih.gov The neuroinflammatory response in 6-OHDA models is not confined to resident brain cells. Evidence suggests that the lesion can lead to an impairment of the blood-brain barrier, allowing for the infiltration of peripheral immune cells, including myeloid and lymphoid cells, into the brain parenchyma. nih.govjneurosci.orgsnmjournals.org The presence of these infiltrating cells can further amplify the inflammatory cascade and contribute to ongoing neuronal damage. jneurosci.org

The table below outlines the key neuroinflammatory responses observed in 6-OHDA models.

| Inflammatory Component | Key Features | Primary Cell Types Involved | Associated Molecules |

| Glial Activation | Rapid morphological and functional changes in glial cells. | Microglia, Astrocytes | Iba-1 (microglia), GFAP (astrocytes) nih.govnih.gov |

| Cytokine Production | Upregulation and release of inflammatory signaling molecules. | Activated Microglia | TNF-α, IL-1β, IL-6 nih.govnih.gov |

| Immune Cell Infiltration | Entry of peripheral immune cells into the brain. | Macrophages, T-cells (CD4+) frontiersin.orgjneurosci.orgsnmjournals.org | CD163 (macrophages) jneurosci.org |

Comparative Analysis with Other Parkinson's Disease Models

The 6-OHDA model is one of several toxin-based approaches used to study PD, each with distinct advantages and limitations. The most common alternatives are the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), rotenone (B1679576), and paraquat (B189505) models. exonpublications.comnih.gov

6-OHDA vs. Rotenone/Paraquat: Rotenone and paraquat are pesticides that induce parkinsonism by inhibiting mitochondrial function and increasing oxidative stress. exonpublications.com Like MPTP, they can be administered systemically. The rotenone model, in particular, has been noted for its ability to cause α-synuclein inclusions, which are a key pathological feature of human PD but are not typically seen in 6-OHDA or MPTP models. nih.govexonpublications.com However, rotenone and paraquat have more generalized toxic effects and the resulting motor deficits may not always correlate directly with dopaminergic cell loss. mdpi.com The 6-OHDA model offers greater specificity in targeting the catecholaminergic system. nih.gov The 6-OHDA model is considered suitable for studying dopaminergic neuron changes over short periods, while the rotenone model may be better for investigating long-term pathological processes. researchgate.net

Similarities and Distinct Mechanisms of Neurotoxicity (e.g., MPTP Model)

The 6-OHDA model is one of several neurotoxin-based models used to study PD; another widely used model involves the compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govexonpublications.com While both models are instrumental in PD research, they induce neurodegeneration through distinct yet partially overlapping mechanisms. nih.gov

Mechanisms of 6-Hydroxydopamine (6-OHDA) Neurotoxicity: The neurotoxic effects of 6-OHDA are multifaceted. Upon injection, it is taken up into dopaminergic and noradrenergic neurons via their respective transporters (DAT and NAT). nih.gov Inside the neuron, 6-OHDA exerts its toxicity primarily through two pathways: the generation of reactive oxygen species (ROS) and the inhibition of the mitochondrial respiratory chain. nih.gov The molecule readily undergoes auto-oxidation, a process that produces cytotoxic molecules including hydrogen peroxide and superoxide (B77818) radicals. nih.govspringermedicine.com This flood of ROS overwhelms the cell's antioxidant defenses, leading to significant oxidative stress and subsequent cellular damage. nih.govresearchgate.net Concurrently, 6-OHDA directly inhibits complexes I and IV of the mitochondrial respiratory chain, impairing cellular energy production and further contributing to oxidative stress. nih.gov The combination of these insults ultimately triggers apoptotic pathways, leading to programmed cell death. elsevier.esjneurosci.orgnih.gov

Mechanisms of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Neurotoxicity: Unlike 6-OHDA, MPTP is a lipophilic protoxin that can cross the blood-brain barrier after systemic administration. elsevier.es Its toxicity is not direct but relies on its conversion within the brain. Astrocytes convert MPTP into its active toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), via the enzyme monoamine oxidase B (MAO-B). researchgate.net MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter. jneurosci.org Once inside the neuron, MPP+ is a potent inhibitor of complex I of the mitochondrial respiratory chain. jneurosci.org This inhibition disrupts ATP synthesis, leading to an energy crisis and the generation of ROS, which culminates in neuronal death. jneurosci.org

Similarities and Differences: The primary similarity between the 6-OHDA and MPTP models is their shared outcome: the selective destruction of dopaminergic neurons in the nigrostriatal system, which leads to a profound depletion of striatal dopamine. nih.govnih.gov Both toxins achieve this by inducing mitochondrial dysfunction and oxidative stress, key pathological processes implicated in human PD. exonpublications.comjneurosci.org

However, their mechanisms and application differ significantly. 6-OHDA requires direct, stereotactic injection into the brain, while MPTP can be administered systemically. nih.govelsevier.es The onset of neurodegeneration with 6-OHDA is typically acute and rapid, whereas the toxicity of MPTP is contingent on its metabolic activation. nih.gov Studies comparing the two have shown that 6-OHDA can cause more widespread and intense cell loss. nih.govresearchgate.net Furthermore, research suggests that 6-OHDA-induced cell death proceeds through apoptotic pathways, while the precise cell death mechanism initiated by MPP+ is less clearly defined and may be distinct. jneurosci.org

| Feature | 6-Hydroxydopamine (6-OHDA) | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) |

|---|---|---|

| Blood-Brain Barrier Permeability | No (hydrophilic); requires direct brain injection. nih.govelsevier.es | Yes (lipophilic); can be administered systemically. elsevier.es |

| Active Toxin | 6-OHDA itself. | Metabolite MPP+, converted by MAO-B in astrocytes. researchgate.net |

| Cellular Uptake | Dopamine (DAT) and Noradrenaline (NAT) transporters. nih.gov | Dopamine Transporter (DAT) for MPP+. jneurosci.org |

| Primary Mechanism of Action | Auto-oxidation leading to massive ROS production; direct inhibition of mitochondrial complexes I and IV. nih.govnih.gov | Potent inhibition of mitochondrial complex I by MPP+, leading to ATP depletion and ROS production. jneurosci.org |

| Onset of Degeneration | Acute and rapid, often within 24 hours depending on injection site. nih.gov | Slower, dependent on metabolic conversion to MPP+. |

| Cell Death Pathway | Primarily apoptosis. elsevier.esjneurosci.orgnih.gov | Distinct mechanisms, less clearly defined as apoptotic. jneurosci.org |

Reproducibility of Parkinson's Disease Pathologies

A significant advantage of the 6-OHDA model is its high degree of reproducibility. nih.gov The direct intracerebral injection allows researchers to reliably and consistently create lesions in specific areas of the nigrostriatal pathway, such as the substantia nigra, medial forebrain bundle, or the striatum itself. nih.govnih.gov This procedural control enables the generation of animal models with varying degrees of dopamine depletion, which can be tailored to mimic different stages of Parkinson's disease, from partial to near-complete neuronal loss. nih.govparkinsonsroadmap.orgnih.gov

Reproducible Pathological Features: The model consistently replicates several key features of Parkinson's disease pathology:

Neurochemical Deficits: The 6-OHDA lesion leads to a robust, quantifiable, and reproducible depletion of dopamine and its metabolites, such as 3,4-Dihydroxyphenylacetic acid (DOPAC) and Homovanillic acid (HVA), in the striatum. nih.govcriver.com This severe striatal dopamine deficiency is a fundamental neurochemical hallmark of PD. nih.gov

Histological Degeneration: The model produces a significant and measurable loss of tyrosine hydroxylase-positive (dopaminergic) neurons in the substantia nigra pars compacta. nih.govcriver.com The extent of this lesion is highly consistent when surgical procedures are standardized.

Motor Dysfunctions: The profound dopamine loss results in predictable and quantifiable motor deficits that mirror the cardinal symptoms of PD in humans, including bradykinesia (slowness of movement), rigidity, and postural abnormalities. nih.govmdpi.com Unilateral lesions, for example, reliably induce an asymmetrical motor bias (rotational behavior) that is a standard measure for assessing the lesion's severity and the efficacy of potential treatments. nih.gov

Non-Motor Symptoms: More recently, bilateral models with partial striatal lesions have been shown to reproduce non-motor symptoms associated with early-stage PD, such as cognitive deficits, apathy, depression, and anxiety-like behaviors, with good reproducibility. nih.govmdpi.com

Limitations of the Model: Despite its strengths in reproducing dopaminergic cell loss and motor deficits, the 6-OHDA model does not replicate all aspects of human Parkinson's disease. The most significant limitation is the absence of Lewy bodies, the characteristic protein aggregates found in the surviving neurons of PD patients. nih.govnih.govnih.gov Additionally, the neurodegeneration induced by 6-OHDA is acute and rapid, which stands in contrast to the slow, progressive, and age-dependent nature of the disease in humans that unfolds over decades. nih.govnih.gov

| Pathological Feature | Reproducibility in 6-OHDA Model | Relevance to Human Parkinson's Disease |

|---|---|---|

| Dopaminergic Neuron Loss in SNc | High. The extent of the lesion is controllable and consistent. nih.gov | Core pathological hallmark of PD. nih.gov |

| Striatal Dopamine Depletion | High. Consistently achieves severe reduction in dopamine and its metabolites. criver.com | Primary neurochemical change responsible for motor symptoms. nih.gov |

| Cardinal Motor Deficits | High. Reliably produces measurable deficits like bradykinesia and postural imbalance. nih.govmdpi.com | Defining clinical symptoms of PD. |

| Non-Motor Symptoms | Moderate to High. Can reproduce cognitive, affective, and apathy-like behaviors. nih.govmdpi.com | Increasingly recognized as a critical component of the disease, often preceding motor symptoms. |

| Lewy Body Formation | Not reproduced. This is a major limitation of the model. nih.govnih.gov | Key neuropathological feature in human PD. nih.gov |

| Progressive Neurodegeneration | Not reproduced. The lesion is acute and rapid, not slowly progressive. nih.govnih.gov | Human PD develops progressively over many years. |

Neuroprotective and Therapeutic Strategies in 6 Hydroxydopamine Models

Antioxidant Interventions

A significant mechanism of 6-OHDA-induced neurotoxicity involves the generation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways. nih.gov Therefore, antioxidant interventions represent a promising therapeutic avenue. These strategies can be broadly categorized into direct radical scavengers and modulators of endogenous antioxidant pathways.

Direct radical scavengers are compounds that can neutralize free radicals, thereby preventing oxidative damage. A variety of natural and synthetic compounds with radical scavenging properties have been investigated for their neuroprotective effects in 6-OHDA models.

For instance, flavonoids, a class of natural compounds found in plants, have demonstrated neuroprotective properties by increasing neuron viability and reducing ischemic-related apoptosis. nih.gov Standardized flavonoid extracts of safflower have been shown to improve behavioral performance in a 6-OHDA-induced rat model of Parkinson's disease by suppressing reactive astrogliosis and α-synuclein overexpression. nih.gov Similarly, proanthocyanidins, another class of flavonoids, have been found to mitigate oxidative stress in cellular models of Parkinson's disease. nih.gov

Other phenolic compounds like ellagic acid and gallic acid have also shown promise. nih.gov Ellagic acid has been studied for its antioxidant and anti-inflammatory effects in a 6-OHDA rat model, where it attenuated motor deficits and reduced markers of oxidative stress. nih.gov Edaravone, a free radical scavenger, has demonstrated protective effects on dopaminergic neurons against 6-OHDA-induced toxicity through anti-apoptotic, anti-oxidative, and anti-inflammatory pathways. mdpi.com

Furthermore, metal chelators like the novel 1-hydroxypyridin-2-one (1,2-HOPO) compounds and deferiprone (B1670187) have shown neuroprotective effects against 6-OHDA, suggesting that their ability to bind labile iron pools contributes to their efficacy. rsc.org

In addition to direct scavenging, another strategy to combat oxidative stress is to enhance the cell's own antioxidant defense mechanisms. This can be achieved by modulating key signaling pathways and enzymes involved in cellular redox homeostasis.

Nrf2/Keap1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in regulating the expression of antioxidant and detoxification enzymes. nih.gov Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). mdpi.com However, under conditions of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the expression of a battery of antioxidant genes. mdpi.com

Several studies have demonstrated that activation of the Nrf2/Keap1 pathway can protect against 6-OHDA-induced neurotoxicity. For example, high expression of p62/SQSTM1, a protein involved in autophagy, can protect against 6-OHDA-induced ferroptosis by promoting Nrf2 nuclear translocation and upregulating the expression of the antioxidant protein heme oxygenase-1 (HO-1). nih.govresearchgate.net Similarly, hyperoside, a phenolic compound, has been shown to inhibit 6-OHDA-induced oxidative stress by activating the Nrf2-mediated HO-1 signaling pathway. nih.gov Thonningianin A, a natural compound, has also demonstrated a protective effect against ferroptosis in cellular models by activating the KEAP1/Nrf2 signaling pathway. nih.gov